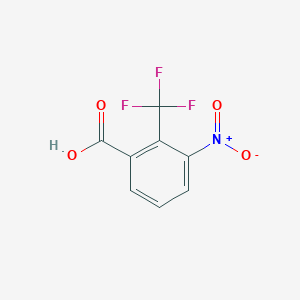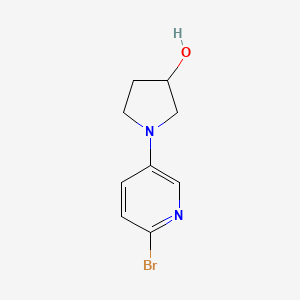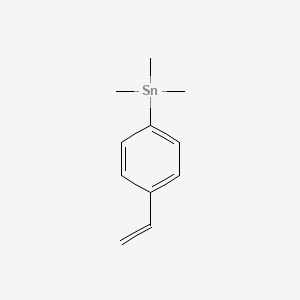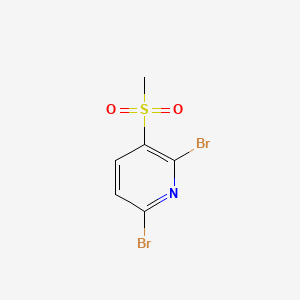
Benzene, 2-(1,1-dimethylethoxy)-1,3,5-trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 2-(1,1-dimethylethoxy)-1,3,5-trimethyl- is an organic compound with the molecular formula C13H20O. It is also known by other names such as tert-Butoxybenzene and tert-Butyl phenyl ether . This compound is characterized by the presence of a benzene ring substituted with a tert-butoxy group and three methyl groups. It is used in various chemical applications due to its unique structural properties.
Vorbereitungsmethoden
The synthesis of Benzene, 2-(1,1-dimethylethoxy)-1,3,5-trimethyl- typically involves the reaction of tert-butyl alcohol with phenol in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as benzene or toluene . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Benzene, 2-(1,1-dimethylethoxy)-1,3,5-trimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phenolic compounds.
Reduction: Reduction reactions can convert it into simpler hydrocarbons.
Substitution: It can undergo electrophilic aromatic substitution reactions, where the tert-butoxy group can be replaced by other substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Benzene, 2-(1,1-dimethylethoxy)-1,3,5-trimethyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a model compound in studies of aromatic substitution reactions.
Medicine: Research explores its potential use in drug development due to its structural similarity to certain pharmacologically active compounds.
Wirkmechanismus
The mechanism by which Benzene, 2-(1,1-dimethylethoxy)-1,3,5-trimethyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The tert-butoxy group can influence the compound’s reactivity and binding affinity to these targets, affecting various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to Benzene, 2-(1,1-dimethylethoxy)-1,3,5-trimethyl- include:
tert-Butylbenzene: Lacks the additional methyl groups and tert-butoxy group.
Phenyl tert-butyl ether: Similar structure but different substitution pattern.
Eigenschaften
CAS-Nummer |
61248-61-1 |
|---|---|
Molekularformel |
C13H20O |
Molekulargewicht |
192.30 g/mol |
IUPAC-Name |
1,3,5-trimethyl-2-[(2-methylpropan-2-yl)oxy]benzene |
InChI |
InChI=1S/C13H20O/c1-9-7-10(2)12(11(3)8-9)14-13(4,5)6/h7-8H,1-6H3 |
InChI-Schlüssel |
CXOPJFKSVOKFDU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)OC(C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


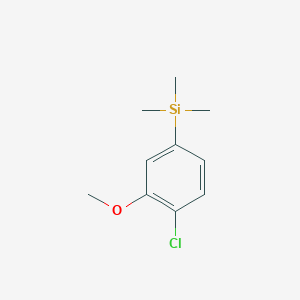
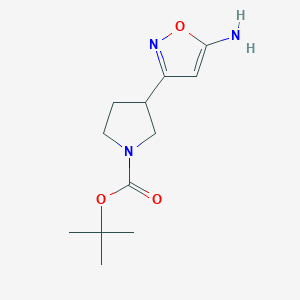
![1-Boc-4-[(2-Hydroxyethyl)sulfonyl]piperidine](/img/structure/B13703193.png)
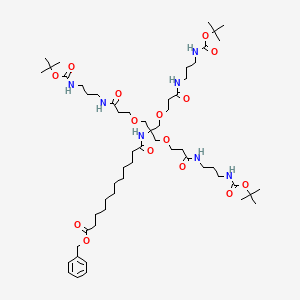
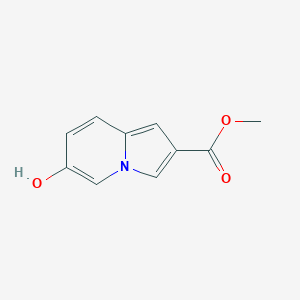


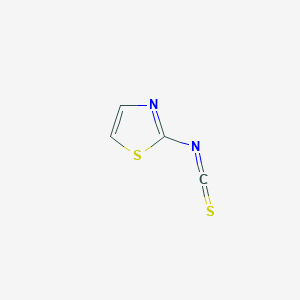
![tert-Butyl 6-((4-cyano-2-fluorobenzyl)oxy)-3',6'-dihydro-[2,4'-bipyridine]-1'(2'H)-carboxylate](/img/structure/B13703215.png)
